![molecular formula C36H62NO2P B2383536 N,N-双((S)-1-苯乙基)二萘[2,1-d:1',2'-f][1,3,2]二氧杂磷杂菲-4-胺 CAS No. 380230-02-4](/img/structure/B2383536.png)

N,N-双((S)-1-苯乙基)二萘[2,1-d:1',2'-f][1,3,2]二氧杂磷杂菲-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

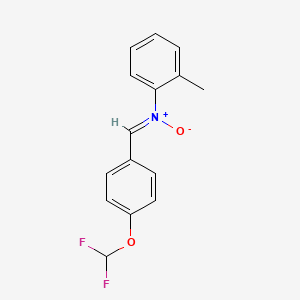

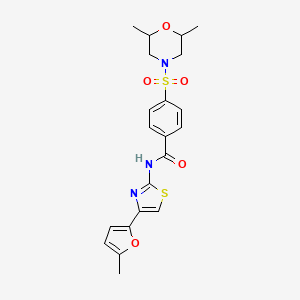

“N,N-Bis((S)-1-phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine” is a chiral phosphine ligand used for enantioselective synthesis . It is a white powder and is moisture sensitive .

Molecular Structure Analysis

The molecular formula of this compound is C38H34NO4P . The specific molecular structure analysis is not available in the search results.

Chemical Reactions Analysis

This compound, being a phosphine-phosphoramidite ligand, can be used in various chemical reactions. For instance, it can be used in the stereoselective preparation of aminoesters via rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters .

Physical And Chemical Properties Analysis

This compound is a white powder . It is moisture sensitive . The specific physical and chemical properties such as melting point, boiling point, density, etc., are not available in the search results.

科学研究应用

有机光电和 OLED 器件

在有机光电领域,探索了 BODIPY(4,4-二氟-4-硼-3a, 4a-二氮杂-s-茚并苯)基有机半导体等材料在 OLED 器件中的应用。这些材料有望作为“无金属”红外发射器,这对于开发具有增强发射特性和能源效率的先进 OLED 技术至关重要 (Squeo & Pasini, 2020).

生物降解和环境微生物学

环境微生物学的研究表明,假单胞菌属物种可以代谢各种生物胺作为碳和能源,强调了它们在这些化合物的分解代谢中的作用。这一知识对于设计减轻生物胺环境污染的策略至关重要,展示了微生物途径在环境修复工作中的重要性 (Luengo & Olivera, 2020).

用于降解有害化合物的先进氧化工艺

研究用于降解含氮有害化合物(包括胺和染料)的先进氧化工艺 (AOP) 对于改进水处理技术具有重要意义。这些工艺提供了矿化抗性化合物的有效手段,提高了处理方案的整体功效,并降低了废水排放物的毒性 (Bhat & Gogate, 2021).

内分泌干扰物和人类健康

对双酚 A (BPA) 及其替代品的内分泌干扰潜力的探索突显了了解广泛化学品使用对健康影响的必要性。该领域的研究重点关注这些物质的致癌性、生殖毒性和内分泌干扰潜力,为评估消费品中使用的材料的安全性提供了重要的基础 (den Braver-Sewradj, van Spronsen, & Hessel, 2020).

作用机制

Target of Action

Similar compounds have been used as ligands in catalytic reactions , suggesting that this compound may interact with metal ions or other catalysts in biochemical reactions.

Mode of Action

It’s known that similar phosphine-phosphoramidite ligands can participate in various catalytic reactions, including the stereoselective preparation of aminoesters via rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters .

未来方向

The future directions for this compound could involve its use in new catalytic reactions, particularly those requiring high enantioselectivity. Given its effectiveness in the rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters , it could potentially be used in other similar reactions to achieve high yields of enantiomerically pure products.

属性

IUPAC Name |

N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30NO2P/c1-25(27-13-5-3-6-14-27)37(26(2)28-15-7-4-8-16-28)40-38-33-23-21-29-17-9-11-19-31(29)35(33)36-32-20-12-10-18-30(32)22-24-34(36)39-40/h3-26H,1-2H3/t25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZPDRCMCSBQFN-UIOOFZCWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N([C@@H](C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30NO2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Bis((S)-1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dimethylphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2383454.png)

![5-cyano-2-methyl-N-(2-methylphenyl)-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2383455.png)

![N-(2,5-dimethoxyphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2383459.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2383463.png)

![2-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2383471.png)

![3,4,5-trimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2383473.png)

![(2S,3aS,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2383474.png)